![molecular formula C20H17ClN6O3 B2494507 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105236-43-8](/img/structure/B2494507.png)
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClN6O3 and its molecular weight is 424.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological profiles, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H22ClN5O2 , with a molecular weight of 447.92 g/mol . The compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities due to its ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C24H22ClN5O2 |
Molecular Weight | 447.92 g/mol |
Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[3,4-d]pyridazine have been shown to possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The specific compound may also demonstrate similar efficacy due to its structural characteristics.
Anticancer Properties
The pyrazolo[3,4-d]pyridazine scaffold has been investigated for its anticancer potential. Studies suggest that such compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression . The presence of halogenated phenyl groups in the structure may enhance these effects by increasing lipophilicity and improving cell membrane penetration.
Enzyme Inhibition
The compound is reported to interact with Cytochrome P450 isoforms in human liver microsomes, which is critical for drug metabolism . This interaction suggests potential applications in pharmacology as a modulator of drug metabolism and as a candidate for further development as an enzyme inhibitor.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazolo[3,4-d]pyridazine core can significantly alter its pharmacological profile. For example:
- Substituents on the phenyl ring : The introduction of electron-withdrawing groups (e.g., chlorine) can enhance antibacterial activity.
- Cyclopropyl group : This moiety may contribute to increased potency against specific targets by providing conformational rigidity.
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated various derivatives of pyrazolo compounds against a panel of bacterial strains, revealing that certain modifications led to improved minimum inhibitory concentrations (MICs) compared to standard antibiotics .
- Anticancer Evaluation : In vitro assays demonstrated that compounds with similar scaffolds induced apoptosis in cancer cell lines, suggesting that the compound could be a lead candidate for further development in cancer therapy .
- Enzyme Interaction Studies : Investigations into the compound's interaction with Cytochrome P450 isoforms highlighted its potential role in drug-drug interactions and metabolism modulation .
科学的研究の応用
Pharmacological Applications
This compound is primarily studied for its interactions with biological systems, particularly in the context of drug development. The following sections outline its key applications:
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyridazine compounds exhibit significant anticancer properties. For instance, the compound has been shown to inhibit specific kinases involved in tumor growth and proliferation:
- Case Study: A derivative demonstrated an IC50 value of 4.2 nmol/L against the MET kinase, which is crucial in various cancers. This inhibition was linked to reduced tumor growth in xenograft models, showcasing its potential as an anticancer agent .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria:
- Research Findings: Similar pyrazolo derivatives have shown promising results against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. In vitro studies indicated that certain derivatives were significantly more effective than conventional antibiotics .
Neuroprotective Effects
The neuroprotective properties of compounds with similar structures have been explored extensively:
- Research Insights: Pyrazolo[3,4-d]pyridazine derivatives have been linked to neuroprotective effects through modulation of GABA-A receptors and reduction of oxidative stress markers . This suggests a potential application in treating neurodegenerative diseases.
Data Table: Summary of Applications
特性
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3/c1-11-7-16(25-30-11)23-17(28)10-26-20(29)19-15(18(24-26)12-5-6-12)9-22-27(19)14-4-2-3-13(21)8-14/h2-4,7-9,12H,5-6,10H2,1H3,(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSBXNJVGPNRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。